REACTION_CXSMILES
|
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH2:8][CH2:7]1.[OH-].[Na+]>CCOCC.O>[O:12]=[C:6]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:2.3|
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Name
|
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the heterogeneous mixture was stirred 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After addition
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
the ether layer was extracted with additional 10% NaOH (10 ml)
|
Type
|
WASH
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Details
|
The combined aqueous layers were washed with ether (30 ml)
|
Type
|
CUSTOM
|
Details
|
to give a layer of oil above the water layer
|
Type
|
EXTRACTION
|
Details
|
This was extracted with Et2O (50 ml×2)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with saturated NaCl solution (3×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)O)NCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |